molecular formula C18H16BrN3OS B2585622 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207010-38-5

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2585622
CAS No.: 1207010-38-5
M. Wt: 402.31
InChI Key: LTOUBKUFFKLIRB-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features an imidazole ring substituted with a benzyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form the intermediate imine. This intermediate then undergoes cyclization with thiourea to form the imidazole ring.

  • Thioacetamide Substitution: : The imidazole derivative is then reacted with chloroacetamide in the presence of a base such as potassium carbonate to introduce the thioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the imidazole ring or the bromophenyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the bromophenyl group could impart specific binding properties to biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The imidazole ring is found in many drugs, and modifications to this structure can lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific applications in materials science or catalysis.

Properties

IUPAC Name

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)16-10-21-18(24-12-17(20)23)22(16)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOUBKUFFKLIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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